molecular formula C18H16N2O B5227563 N-[1-naphthyl(phenyl)methyl]urea

N-[1-naphthyl(phenyl)methyl]urea

Cat. No.: B5227563
M. Wt: 276.3 g/mol
InChI Key: VDZHVNYJRHKGQB-UHFFFAOYSA-N
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Description

N-[1-Naphthyl(phenyl)methyl]urea is a urea derivative characterized by a naphthylphenylmethyl group attached to the urea backbone. Urea derivatives are widely utilized in agrochemicals and pharmaceuticals due to their stability and bioactivity. The naphthyl group in this compound likely enhances lipophilicity, influencing its solubility and biological interactions.

Properties

IUPAC Name

[naphthalen-1-yl(phenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18(21)20-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,(H3,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZHVNYJRHKGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

1.1. Cytokine Signaling Disruption

N-[1-naphthyl(phenyl)methyl]urea has been identified as a disruptor of cytokine-mediated signaling pathways. Specifically, it inhibits the STAT1 signaling pathway in pancreatic β-cells, which is crucial for insulin signaling and glucose homeostasis. This property makes it a potential candidate for the treatment of diabetes and other metabolic disorders. The incorporation of a methyl group into the urea nitrogen significantly enhances its solubility and bioavailability, with studies showing a 110-fold increase in solubility compared to its non-methylated counterpart .

1.2. Anticancer Activity

Urea derivatives, including this compound, have been explored for their anticancer properties. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, they have shown promise in inhibiting the p38 MAP kinase pathway, which is implicated in inflammatory responses and cancer cell proliferation . The structural features of this compound facilitate strong interactions with the target proteins, enhancing their therapeutic efficacy.

Synthesis and Structural Modifications

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the coupling of amines with isocyanates or carbamates. Recent advancements in synthetic methodologies have improved yields and selectivity for unsymmetrical urea derivatives, allowing for the incorporation of diverse functional groups that can modulate biological activity .

2.2. Structural Insights

Studies using X-ray crystallography and NMR spectroscopy have provided insights into the conformational preferences of this compound. The presence of bulky naphthalene and phenyl groups influences its stacking behavior and hydrogen bonding capabilities, which are critical for its biological activity . The dynamic behavior observed in solution suggests that these compounds can adopt multiple conformations, potentially enhancing their interaction with biological targets.

Case Studies and Research Findings

3.1. Case Study: Inhibition of p38 MAP Kinase

A significant case study demonstrated that this compound derivatives effectively inhibit the p38 MAP kinase pathway. These compounds were shown to occupy the binding domain on p38, establishing strong hydrogen bonds with key residues involved in enzymatic activity . This interaction not only validates their role as kinase inhibitors but also highlights their potential use in treating inflammatory diseases.

3.2. Case Study: Modulation of Drug Solubility

Another study focused on the solubility enhancement achieved through structural modifications of urea derivatives like this compound. By introducing methyl groups at strategic positions, researchers observed significant increases in solubility and decreases in melting points, facilitating better drug formulation strategies . This approach is particularly relevant for compounds intended for oral administration.

Data Summary Table

Application AreaKey FindingsReferences
Cytokine SignalingDisrupts STAT1 signaling; increases solubility by 110-fold
Anticancer ActivityInhibits p38 MAP kinase; strong protein interactions
Synthesis TechniquesImproved yields via novel coupling methods
Structural InsightsDynamic behavior enhances target interactions

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Chlorinated phenyl groups (e.g., in cumyluron, neburon) enhance pesticidal activity by increasing electrophilicity and resistance to degradation .
  • Naphthyl vs. Phenyl : The naphthyl group in ANTU and the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce water solubility compared to phenyl analogs .
  • Thiourea vs. Urea : ANTU (thiourea) exhibits higher toxicity than urea derivatives due to the sulfur atom’s ability to disrupt metabolic pathways, making it a potent rodenticide .

Physical and Chemical Properties

However, analogs provide a baseline:

Property N-[1-(3-Chlorphenyl)benzyl]urea N,N-dimethyl-N'-phenylurea (Fenuron) ANTU (Thiourea)
Molecular Formula C₁₄H₁₃ClN₂O C₉H₁₂N₂O C₁₁H₁₀N₂S
Molar Mass (g/mol) 260.72 164.21 202.27
Boiling Point (°C) 413.3 (predicted) Not reported Decomposes at >200
pKa 12.68 ± 0.46 ~10–12 (typical for ureas) ~8–9 (lower due to S)
Density (g/cm³) ~1.0 ~1.1–1.3 ~1.3

Insights :

  • Chlorine Substitution : The chlorophenyl group in N-[1-(3-Chlorphenyl)benzyl]urea increases molar mass and boiling point compared to fenuron, suggesting stronger intermolecular forces .
  • Thiourea Reactivity : ANTU’s lower pKa (vs. urea derivatives) correlates with its higher reactivity and toxicity .

Pharmacological and Agrochemical Relevance

  • Herbicidal Activity : Fenuron and neburon act via inhibition of photosynthesis, while chlorinated derivatives (e.g., cumyluron) target cellulose synthesis . The naphthyl group in the target compound may confer unique binding affinities to enzymatic sites.
  • Rodenticidal Mechanism : ANTU’s thiourea moiety inhibits oxidative phosphorylation, a mechanism less common in urea derivatives, highlighting the functional group’s critical role .

Q & A

Q. How can unexpected by-products be mitigated during synthesis?

  • Answer :
  • Quench reactive intermediates : Add scavengers (e.g., silica gel) for unreacted isocyanates.
  • Optimize stoichiometry : Adjust molar ratios of precursors to minimize dimerization.
  • Purify intermediates : Use flash chromatography before urea bond formation .

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